tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate
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Overview
Description
tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate is a compound that belongs to the family of beta-lactams. It is characterized by its bicyclic structure, which includes a seven-membered ring fused to a four-membered ring containing nitrogen and oxygen atoms.
Preparation Methods
The synthesis of tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve the use of specific catalysts and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The pathways involved depend on the specific biological context and the enzymes targeted .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate include:
tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate: Another beta-lactam with a slightly different structure.
Cefixime Tert-Butyl Ester: A compound with a similar bicyclic structure used in medicinal chemistry.
rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate: A related compound with different substituents. The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for particular applications in synthesis and research.
Properties
IUPAC Name |
tert-butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10(15)9-7-5-6-8-13(9,14)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAZTICMZUHRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1C(=O)N2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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